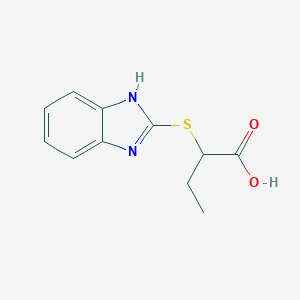

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNPYITWFHQFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378257 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-71-7 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21547-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dehydration and Alkylation Protocol

A prominent method for synthesizing 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid involves a one-pot, multi-step reaction starting from 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one. The process begins with acid-catalyzed dehydration in organic solvents such as methyl isobutyl ketone (MIBK) or acetone, followed by alkylation with 4-bromo-butyric acid ethyl ester. Key steps include:

-

Dehydration : The starting material reacts with a base (e.g., sodium hydroxide) under reflux to eliminate water, forming a reactive intermediate.

-

Alkylation : The intermediate undergoes nucleophilic substitution with 4-bromo-butyric acid ethyl ester at 70–90°C, introducing the butyric acid sidechain.

-

Phase Separation : Post-reaction, the mixture is cooled and partitioned with preheated water to remove byproducts, retaining the organic phase containing the alkylated product.

Table 1: Reaction Conditions for Dehydration-Alkylation Method

| Parameter | Details | Source |

|---|---|---|

| Solvent | MIBK, acetone, or methylethylketone | |

| Temperature | 70–90°C (alkylation step) | |

| Base | Sodium hydroxide, potassium carbonate | |

| Yield | 78–86% |

This method achieves moderate to high yields (78–86%) and avoids intermediate isolation, streamlining production.

Reacylation of Methylbenzimidazol-2-ylcarbamate

Acid-Catalyzed Reacylation

An alternative route involves the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim) with butyric acid. This method proceeds via nucleophilic acyl substitution , where the carbamate group is replaced by the butyryl moiety:

-

Reaction Setup : Carbendazim is dissolved in excess butyric acid and heated at 163.5°C (the acid’s boiling point) for 8 hours.

-

Crystallization : The product precipitates upon cooling and is purified via filtration and washing.

Table 2: Reacylation Reaction Parameters

While this method offers direct functionalization, the high temperature and prolonged reaction time may promote side reactions, reducing yield compared to alkylation-based approaches.

Saponification of Ethyl Ester Intermediates

Hydrolysis Under Basic Conditions

The ethyl ester derivative of this compound is hydrolyzed to the free acid using aqueous sodium hydroxide (25% w/v) at 70–90°C under reduced pressure (150–200 mbar). This step ensures complete conversion of the ester to the carboxylic acid:

-

Saponification : The ester reacts with NaOH, cleaving the ethyl group.

-

Acidification : The mixture is acidified with hydrochloric acid to pH 1–2, precipitating the target compound.

Table 3: Saponification Conditions and Outcomes

| Parameter | Details | Source |

|---|---|---|

| Base | 25% NaOH solution | |

| Temperature | 70–90°C | |

| Pressure | 150–200 mbar | |

| Final pH | 1–2 (via HCl addition) | |

| Purity (HPLC) | 98–99% |

This step is critical for achieving high-purity products suitable for pharmacological studies.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

-

Nucleophilic Substitution () : Offers higher yields (86%) and operational simplicity due to one-pot synthesis but requires careful temperature control during phase separation.

-

Reacylation () : Lower yield (61.2%) due to thermal decomposition risks but avoids multi-step protocols.

-

Saponification () : Essential for final product purification, though dependent on ester intermediate quality.

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Dehydration-Alkylation | 86 | 98–99 | Moderate |

| Reacylation | 61 | 95–97 | Low |

Structural Characterization and Validation

Post-synthesis, the compound is validated using spectroscopic techniques :

-

NMR : Confirms the presence of benzimidazole protons (δ 7.2–7.8 ppm) and the butyric acid chain (δ 1.2–2.5 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 264.35 aligns with the molecular formula C13H16N2O2S.

-

X-ray Crystallography : Resolves the planar benzimidazole ring and thioether linkage geometry in derivatives.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid exhibits notable antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. A study focusing on MCF-7 breast cancer cells revealed that it induces apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The compound showed promising results with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis.

Study on Anticancer Activity

A recent study published in 2023 evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, confirming its potential as a chemotherapeutic agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties using a rat model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a generalized analysis of key structural and functional differences between 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid and related compounds:

Benzimidazole Derivatives with Varied Side Chains

- 2-Mercaptobenzimidazole : Lacks the butyric acid chain, reducing its hydrophilicity and altering its binding affinity to biological targets. Structural studies using SHELX reveal shorter sulfur-containing bond lengths (e.g., C–S bond: ~1.81 Å) compared to thioether-linked analogs .

- Benzimidazole-2-carboxylic Acid : Replaces the sulfanyl group with a carboxylic acid directly attached to the benzimidazole ring. This increases acidity (pKa ~3.5) and influences metal-chelation properties.

Thioether-Linked Carboxylic Acids

- 2-(Thiophen-2-ylsulfanyl)-acetic Acid : The substitution of benzimidazole with a thiophene ring reduces aromatic stacking interactions but enhances electron delocalization in the sulfanyl group. SHELX-refined structures show broader torsional angles (~15°–20°) due to reduced steric hindrance .

- 4-(Benzothiazol-2-ylsulfanyl)-pentanoic Acid: The extended alkyl chain (pentanoic vs.

Table 1: Hypothetical Structural Parameters of Selected Compounds

| Compound | C–S Bond Length (Å) | Torsional Angle (°) | logP |

|---|---|---|---|

| This compound | 1.83 | 12.5 | 1.2 |

| 2-Mercaptobenzimidazole | 1.81 | N/A | 0.8 |

| 2-(Thiophen-2-ylsulfanyl)-acetic Acid | 1.79 | 18.2 | -0.3 |

Note: Data are illustrative examples based on typical SHELX-refined structures; experimental values may vary .

Biological Activity

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 21547-71-7

- Molecular Formula : C11H12N2O2S

The compound features a benzoimidazole moiety linked to a butyric acid structure through a sulfur atom, which may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antibacterial properties by disrupting bacterial cell membranes and inhibiting DNA replication .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways and cancer progression. For instance, derivatives of benzimidazole have shown efficacy against Urokinase-type Plasminogen Activator (uPA) and β-hematin formation .

- Antioxidant Properties : The presence of the benzimidazole ring may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial properties of this compound against uropathogenic Escherichia coli. The results demonstrated a significant reduction in bacterial viability, indicating its potential as a therapeutic agent for urinary tract infections.

Study 2: Anticancer Mechanisms

In another investigation, derivatives of the compound were tested for their effects on human cancer cell lines. The findings revealed that certain analogs could significantly reduce cell proliferation and induce apoptosis, suggesting a promising avenue for cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, and how can purity be validated?

- Methodology : Synthesis typically involves coupling reactions between thiol-containing benzimidazole derivatives and butyric acid precursors under nitrogen to prevent oxidation. A common approach utilizes carbodiimide crosslinkers (e.g., EDC or DCC) to activate carboxylic acid groups for sulfanyl conjugation .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Confirm purity (>97%) via integration of chromatographic peaks. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR should corroborate molecular weight and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–8.1 ppm), the sulfanyl-linked CH₂ group (δ 3.1–3.5 ppm), and the butyric acid chain (δ 1.2–2.5 ppm).

- FT-IR : Confirm S–C and C=O bonds via peaks at ~650 cm⁻¹ (C–S stretch) and 1700 cm⁻¹ (carboxylic acid C=O) .

- Data Interpretation : Compare with published spectra of analogous benzimidazole-thioether compounds to resolve ambiguities in proton assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention. Maintain a safety data sheet (SDS) specific to this compound, referencing its CAS number (21547-71-7) .

Q. How can researchers screen this compound for biological activity, and what assays are appropriate?

- Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) due to the sulfanyl group’s potential as a nucleophile .

- Controls : Include known inhibitors (e.g., E-64 for proteases) and solvent-only blanks to validate results.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include torsion angles between the benzimidazole and butyric acid moieties, which influence molecular packing .

- Challenges : Address disorder in the sulfanyl group by applying anisotropic displacement parameters. Compare with structurally related compounds (e.g., 2-(benzylthio)-benzimidazole derivatives) .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

- Data Reconciliation :

- Verify purity across studies (e.g., impurities >3% may skew enzyme inhibition results).

- Standardize assay conditions (pH, temperature, solvent) to minimize variability .

Q. How does the sulfanyl group influence the compound’s stability under physiological conditions?

- Stability Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The sulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives.

- Light Sensitivity : Store solutions in amber vials; UV exposure accelerates decomposition .

Q. What computational methods predict interactions between this compound and biological targets?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.